molecular formula C22H22N4O3 B2871726 N-[(2-ethoxyphenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide CAS No. 1105213-79-3

N-[(2-ethoxyphenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide

Cat. No.: B2871726
CAS No.: 1105213-79-3
M. Wt: 390.443
InChI Key: YPYCXNJGSVBNQR-UHFFFAOYSA-N
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Description

N-[(2-ethoxyphenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a synthetic small molecule featuring a pyrimidoindole core fused with an acetamide side chain. The pyrimido[5,4-b]indole scaffold is a heterocyclic system known for its pharmacological relevance, particularly in anti-inflammatory and analgesic applications . The compound’s structure includes:

  • Pyrimido[5,4-b]indole core: A tricyclic system with a pyrimidine ring fused to an indole moiety. The 8-methyl and 4-oxo groups on this core likely influence its electronic properties and binding interactions.
  • Acetamide side chain: The 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide group is attached to an N-[(2-ethoxyphenyl)methyl] substituent. The 2-ethoxyphenylmethyl group may enhance lipophilicity and metabolic stability compared to halogenated analogs .

Its synthesis likely involves multi-step reactions, including trityl protection, nucleophilic substitution, and deprotection steps, as seen in analogous compounds .

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-3-29-18-7-5-4-6-15(18)11-23-19(27)12-26-13-24-20-16-10-14(2)8-9-17(16)25-21(20)22(26)28/h4-10,13,25H,3,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYCXNJGSVBNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)CN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-ethoxyphenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a synthetic compound that belongs to the pyrimidoindole class. Its unique structure combines an ethoxyphenyl group with a pyrimidoindole core, which is believed to contribute to its significant biological activities. This compound has drawn attention in medicinal chemistry for its potential therapeutic applications.

Preliminary studies suggest that this compound may interact with various molecular targets within biological systems. The specific mechanisms of action are still under investigation, but key areas of focus include:

  • Enzyme Modulation : The compound may influence the activity of specific enzymes involved in critical cellular signaling pathways.
  • Signaling Pathways : It has been suggested that this compound could affect pathways related to cell proliferation and apoptosis, making it a candidate for cancer research.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance, derivatives with similar structural features have shown significant antibacterial and antimycobacterial activity against various strains:

Microbial Strain Activity
Escherichia coliSignificant antibacterial activity
Staphylococcus aureusSignificant antibacterial activity
Mycobacterium tuberculosisNotable antimycobacterial activity

The minimum inhibitory concentration (MIC) for these compounds has been evaluated, indicating their potency against the mentioned strains.

Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Results indicate a favorable safety profile with minimal toxicity observed at therapeutic concentrations. Further studies are needed to establish the full toxicity profile and therapeutic window.

Study 1: Anticancer Potential

A study focusing on the anticancer potential of related pyrimidoindole compounds demonstrated that these molecules could inhibit tumor growth in xenograft models. The study highlighted the role of N-[2-(substituted phenyl)] derivatives in modulating key signaling pathways associated with cancer cell survival and proliferation.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of several pyrimidoindole derivatives against resistant strains of bacteria. The study found that modifications in the side chains significantly influenced biological activity, suggesting that this compound could be optimized for enhanced potency.

Comparative Analysis

To illustrate the unique aspects of this compound compared to similar compounds:

Compound Name Structural Features Unique Aspects
3-{8-methyl-4-oxo...propanamideSimilar pyrimidoindole coreDifferent phenyl substitution affects reactivity
3-{8-methyl...propanamideSimilar core structureVariation in methyl group position influences biological activity

The ethoxy substitution on the phenyl ring enhances solubility and bioavailability compared to its analogs.

Comparison with Similar Compounds

Core Modifications

  • 8-Methyl and 4-Oxo Groups: Common in the target compound and analogs, these groups may stabilize the keto-enol tautomerism of the pyrimidoindole core, affecting hydrogen-bonding interactions with biological targets .
  • Sulfanyl vs. Acetamide Linkages : Compounds in –9 feature a sulfanyl bridge (-S-) instead of a direct acetamide linkage. Sulfanyl groups may alter redox properties and enzymatic stability .

Side Chain Variations

  • Halogenated vs. Alkoxy Groups : The 2-fluorophenyl () and 4-(trifluoromethoxy)phenyl () substituents enhance electronegativity and membrane permeability, whereas the 2-ethoxyphenyl group in the target compound balances lipophilicity and steric bulk .
  • Aromatic vs.

Pharmacological and Physicochemical Properties

  • Solubility : The 2-ethoxyphenyl group in the target compound likely increases solubility in polar solvents compared to halogenated analogs (), but less than sulfanyl derivatives (–9) due to reduced polarity .
  • Binding Affinity : Halogen atoms (F, Cl) in enhance binding via halogen bonding, while the ethoxy group may engage in hydrophobic interactions .
  • Toxicity : Pyrimidoindole derivatives with alkoxy or morpholine substituents (e.g., ) show lower acute toxicity compared to halogenated analogs, suggesting a favorable safety profile for the target compound .

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